

Mechanism of action of L-Menthyl lactate on TRPM8 receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Menthyl lactate*

Cat. No.: B1212839

[Get Quote](#)

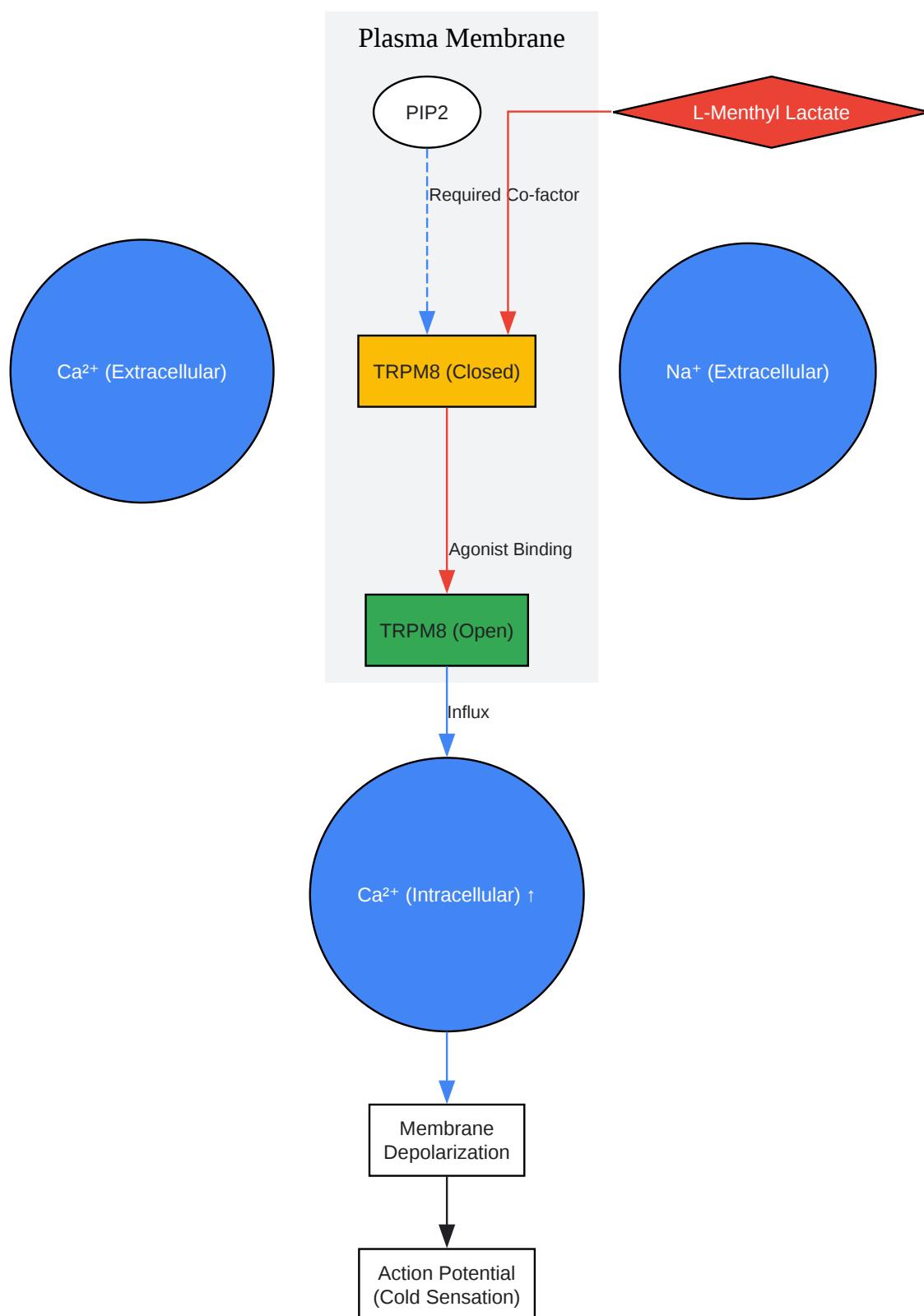
An In-Depth Technical Guide on the Mechanism of Action of **L-Menthyl Lactate** on TRPM8 Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary molecular transducer of cold somatosensation in humans.^{[1][2]} Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 is activated by innocuous cold temperatures (below ~28°C), voltage, and chemical agonists that evoke a cooling sensation.^{[1][3]} Among these chemical agonists is **L-Menthyl lactate**, a derivative of menthol widely used in cosmetics, oral care, and confectionery for its distinct cooling properties.^[4]

Compared to its parent compound, (-)-menthol, **L-Menthyl lactate** provides a milder, more prolonged cooling effect with lower irritation and a fainter odor, making it a versatile alternative in various formulations.^[4] This guide provides a detailed examination of the mechanism through which **L-Menthyl lactate** activates TRPM8 receptors, presenting quantitative data, experimental methodologies, and key signaling pathways involved in its action.


Core Mechanism of Action

L-Menthyl lactate functions as a direct agonist of the TRPM8 ion channel. The binding of **L-Menthyl lactate** to the channel induces a conformational change, leading to the opening of its non-selective cation pore. This allows the influx of cations, primarily calcium (Ca^{2+}) and sodium (Na^+), into the neuron.[1] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then propagated along the sensory nerve fibers to the central nervous system, where it is interpreted as a sensation of cold.[1]

The activation of TRPM8 is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which acts as a key co-factor.[5][6] Depletion of PIP2 can lead to the desensitization of the channel, highlighting its essential role in the gating mechanism.[6]

Signaling Pathway

The activation of TRPM8 by an agonist like **L-Menthyl lactate** initiates a direct signaling cascade. The binding event is the primary trigger for channel gating. While the core mechanism is direct activation, the TRPM8 channel's activity can be modulated by various intracellular signaling pathways, often initiated by G-protein coupled receptors (GPCRs), which can lead to PIP2 depletion or channel phosphorylation, thereby inhibiting or sensitizing the channel's response to agonists.[5][7]

[Click to download full resolution via product page](#)

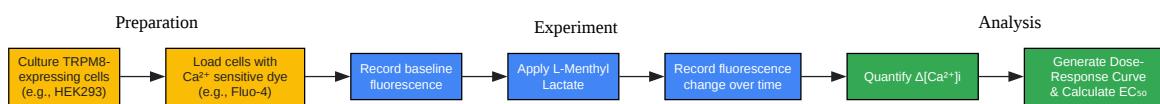
Caption: Agonist-induced TRPM8 channel activation pathway.

Quantitative Data: Agonist Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. **L-Menthyl lactate** demonstrates a potency comparable to that of (-)-menthol.

Agonist	EC ₅₀ Value	Expression System / Cell Type	Reference
(-)-Menthyl lactate	163 µM	Oocyte expression system	[3]
(-)-Menthol	193 µM	Oocyte expression system	[3]
(-)-Menthol	81 ± 17 µM	Human TRPM8 in HEK293 cells	[8]
(-)-Menthol	101 ± 13 µM	Mouse TRPM8 in CHO cells	[9]
(-)-Menthol	286 µM	Melanoma cells	[3]
Icilin	125 ± 30 nM	Mouse TRPM8 in CHO cells	[9]
WS-12	193 nM	HEK cells	[3]

Experimental Protocols


The mechanism of action and potency of TRPM8 agonists like **L-Menthyl lactate** are primarily investigated using two key techniques: calcium imaging and patch-clamp electrophysiology.

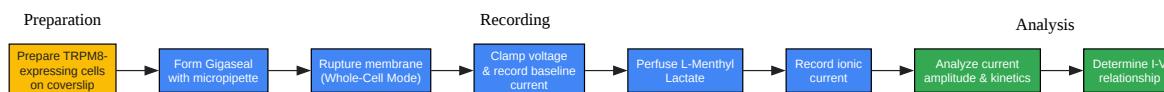
Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca²⁺]i) that occurs upon TRPM8 channel activation.

Methodology:

- Cell Culture and Preparation: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid containing the cDNA for the TRPM8 channel.[9][10] The cells are cultured on plates suitable for fluorescence microscopy.
- Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately 30-45 minutes.[10][11] These dyes are cell-permeant and become fluorescent upon binding to free Ca^{2+} in the cytosol.
- Baseline Measurement: The cells are placed on a microscope stage, and a baseline fluorescence level is recorded before the application of any stimulus.[10]
- Agonist Application: A solution containing a known concentration of **L-Menthyl lactate** is perfused over the cells.
- Data Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope connected to a camera and imaging software. An increase in fluorescence corresponds to an increase in $[\text{Ca}^{2+}]_i$, indicating TRPM8 channel activation.[10] Concentration-response curves can be generated by applying various concentrations of the agonist to determine the EC_{50} value.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for a calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels across the entire cell membrane, offering high-resolution data on channel gating properties.

Methodology:

- **Cell Preparation:** TRPM8-expressing cells are plated on coverslips. Transfected cells can be identified using a co-transfected fluorescent marker.[10]
- **Recording Setup:** A coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of $\sim 1 \mu\text{m}$, filled with an intracellular solution, is positioned over a target cell.
- **Seal Formation and Whole-Cell Access:** The micropipette is lowered onto the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A brief pulse of suction is then used to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[10]
- **Voltage Clamp and Recording:** The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).[11] The current required to hold the voltage constant is measured.
- **Agonist Application and Data Acquisition:** **L-Menthyl lactate** is applied to the cell via the perfusion system. The opening of TRPM8 channels results in an inward flow of cations, which is recorded as an inward current.[12] By applying voltage steps or ramps, the current-voltage (I-V) relationship can be determined, providing insights into the channel's biophysical properties in the presence of the agonist.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRPM8 - Wikipedia [en.wikipedia.org]
- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM8 Activation by Menthol, Iciliin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- To cite this document: BenchChem. [Mechanism of action of L-Menthyl lactate on TRPM8 receptors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212839#mechanism-of-action-of-l-menthyl-lactate-on-trpm8-receptors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com